2-methoxyisonicotinoyl chloride
Overview
Description
2-methoxyisonicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methoxyisonicotinoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:
C6H4NOCH3+SOCl2→C7H6ClNO2+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-methoxypyridine-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxyisonicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-methoxypyridine-4-carboxylic acid.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: This reaction can be carried out under acidic or basic conditions, often using water or aqueous solutions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as amides, esters, or thioesters.
Hydrolysis: The major product is 2-methoxypyridine-4-carboxylic acid.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-methoxyisonicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxypyridine-4-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug development, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.
2-Methoxypyridine-4-carboxylic acid: The hydrolyzed form of 2-methoxypyridine-4-carbonyl chloride.
4-Methoxypyridine-2-carbonyl chloride: An isomer with the carbonyl chloride group at a different position.
Uniqueness
2-methoxyisonicotinoyl chloride is unique due to its specific reactivity and the position of functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxypyridine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSYURGNSEPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598368 | |
Record name | 2-Methoxypyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-79-3 | |
Record name | 2-Methoxypyridine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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